
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a phenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one typically involves the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Major Products
Oxidation: Formation of 3-oxo-3-(2-nitrophenyl)-1-phenylpropan-1-one or 3-carboxy-3-(2-nitrophenyl)-1-phenylpropan-1-one.
Reduction: Formation of 3-Hydroxy-3-(2-aminophenyl)-1-phenylpropan-1-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one: Similar structure but with the nitro group in the para position.
3-Hydroxy-3-(2-chlorophenyl)-1-phenylpropan-1-one: Similar structure but with a chloro group instead of a nitro group.
3-Hydroxy-3-(2-methylphenyl)-1-phenylpropan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and biological activity. The combination of the hydroxyl, nitrophenyl, and phenyl groups also provides a versatile scaffold for further chemical modifications and applications.
Propriétés
Numéro CAS |
634606-85-2 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13NO4/c17-14(11-6-2-1-3-7-11)10-15(18)12-8-4-5-9-13(12)16(19)20/h1-9,15,18H,10H2 |
Clé InChI |
JHRQCOFXNARIDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



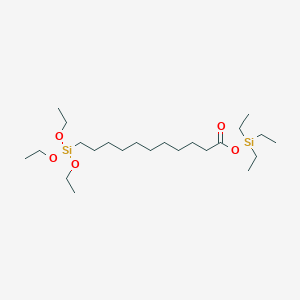
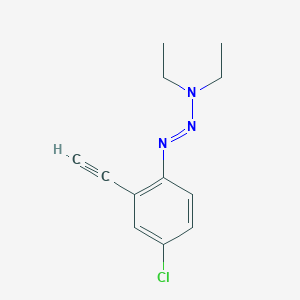
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
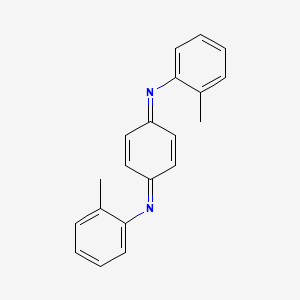

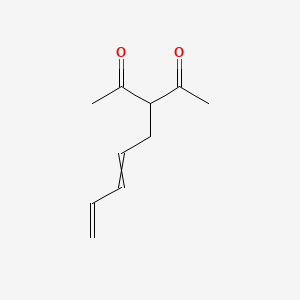
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
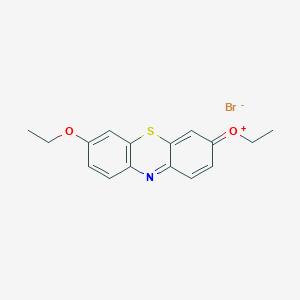
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)
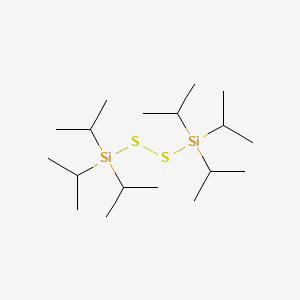
![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
